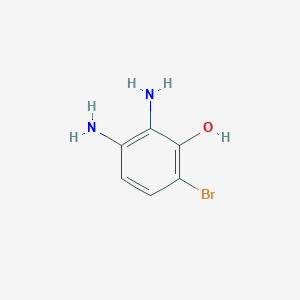

2,3-Diamino-6-bromophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-diamino-6-bromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-3-1-2-4(8)5(9)6(3)10/h1-2,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLHZBIBAQMBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)N)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701308911 | |

| Record name | Phenol, 2,3-diamino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-72-4 | |

| Record name | Phenol, 2,3-diamino-6-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2,3-diamino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701308911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Diaminophenols in Modern Organic Synthesis and Materials Science

Diaminophenols are a class of aromatic compounds that serve as valuable precursors and building blocks in both modern organic synthesis and materials science. smolecule.comdataintelo.com Their utility stems from the presence of multiple reactive sites—the hydroxyl and amino groups—which can participate in a wide array of chemical transformations.

In organic synthesis, diaminophenols are key intermediates for constructing heterocyclic compounds. For instance, 2,3-diaminophenol (B1330466) is utilized in the one-pot, microwave-assisted synthesis of amino-1,5-benzoxazepines and hydroxyl-1,5-benzodiazepines, classes of compounds investigated for their potential applications in medicinal chemistry. smolecule.comsigmaaldrich.com The adjacent amino groups can react with ketones and aldehydes to form these seven-membered ring systems. Furthermore, diaminophenols can be used to synthesize tetradentate Schiff base ligands by reacting with aldehydes like salicylaldehyde. smolecule.comsigmaaldrich.com These ligands can then coordinate with various metal ions, forming stable complexes with potential uses in catalysis. smolecule.com

In the realm of materials science, the ability of diaminophenols to undergo polymerization is of particular interest. For example, 2,3-diaminophenol can be electrochemically polymerized to create poly(2,3-diaminophenol). smolecule.com This polymer is studied for its electrochemical properties and potential applications in sensors and energy storage devices. smolecule.com The expansion of research in organic chemistry and materials science continues to drive the demand for versatile building blocks like diaminophenols. dataintelo.com

Overview of Halogenated Phenol Derivatives in Specialized Chemical Contexts

Halogenated phenol (B47542) derivatives are phenol compounds containing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. wikipedia.org This functionalization significantly alters the chemical and physical properties of the parent phenol molecule, leading to a wide range of specialized applications. basicmedicalkey.comiloencyclopaedia.org

One of the primary uses of halogenated phenols is as chemical intermediates in the synthesis of more complex molecules, such as dyes, pigments, and pharmaceuticals. iloencyclopaedia.orgglobalscientificjournal.com The halogen atom acts as a leaving group or a directing group in various substitution reactions, facilitating the construction of intricate molecular frameworks. Phenol itself is highly reactive towards electrophilic substitution, and halogenation is a common transformation that leads to polysubstituted products. wikipedia.org

In materials science, halogenation plays a crucial role in modifying polymer properties. For example, the incorporation of halogen atoms, particularly bromine and chlorine, into phenol-aldehyde resins can impart fire-retardant properties to the resulting materials. google.com Halogenated phenols are also used directly in various industrial applications. They serve as antiseptics, disinfectants, and preservatives to protect industrial products like wood, adhesives, leather, and paints from microbiological attack. iloencyclopaedia.org The introduction of a halogen to the phenol structure often enhances its antimicrobial effectiveness. basicmedicalkey.com Modern synthetic methods, including electrochemical techniques, are being explored to achieve more sustainable and controlled halogenation of phenols. globalscientificjournal.com

Research Trajectory of 2,3 Diamino 6 Bromophenol in Academic Inquiry

The compound 2,3-Diamino-6-bromophenol is primarily cataloged as a research chemical, indicating its role as a building block in academic and industrial laboratories for synthetic chemistry. bldpharm.comsigmaaldrich.com While extensive, peer-reviewed studies focusing specifically on its synthesis and applications are not widely documented in public literature, its research trajectory can be inferred from the well-established chemistry of its constituent functional groups and related molecules.

The structure of this compound suggests several potential avenues for academic inquiry:

Precursor for Heterocyclic Systems: Following the known reactivity of 2,3-diaminophenol (B1330466), this compound is a logical precursor for the synthesis of novel brominated benzoxazepines, benzodiazepines, or quinoxalines. smolecule.comsigmaaldrich.com The bromine atom would introduce a site for further functionalization via cross-coupling reactions, allowing for the creation of a library of complex molecules for screening in areas like medicinal chemistry.

Monomer for Functional Polymers: The diamino and hydroxyl functionalities make it a candidate for polycondensation reactions to form specialized polymers. The bromine atom incorporated into the polymer backbone could enhance properties such as thermal stability or fire retardancy, analogous to other halogenated phenolic resins. google.com

Ligand Synthesis in Coordination Chemistry: The vicinal diamino groups, in conjunction with the phenolic hydroxyl, can act as a tridentate or, after reaction with an aldehyde, a multidentate ligand for various transition metals. smolecule.com Research could explore the catalytic or magnetic properties of metal complexes derived from this compound-based ligands. The electronic properties of such complexes would be modulated by the presence of the electron-withdrawing bromine atom.

The current availability of this compound from chemical suppliers suggests its use in exploratory synthesis. bldpharm.combldpharm.comsigmaaldrich.com Future research will likely focus on elucidating the unique properties and synthetic utility that arise from the specific combination of its amino, bromo, and hydroxyl groups.

Interdisciplinary Relevance of 2,3 Diamino 6 Bromophenol in Contemporary Chemistry

Precursor Synthesis and Regioselective Functionalization Strategies

The creation of specifically substituted aromatic molecules is a fundamental task in organic synthesis. acs.org The successful construction of these molecules hinges on a deep understanding of how different substituents guide incoming groups to particular positions on the aromatic ring. uomustansiriyah.edu.iqlibretexts.org

Bromination Protocols for Phenolic Scaffolds

The direct bromination of phenolic compounds is a common method for introducing bromine atoms onto an aromatic ring. The hydroxyl group of a phenol (B47542) is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, achieving regioselective monobromination can be challenging due to the high reactivity of the phenol, which can lead to the formation of polybrominated products. sci-hub.se

Several strategies have been developed to control the regioselectivity of phenol bromination. The choice of solvent and brominating agent plays a crucial role. For instance, carrying out the bromination in 1,2-dimethoxyethane (B42094) can yield p-bromophenols with high selectivity. sci-hub.secambridgescholars.com Another approach involves the use of a stoichiometric amount of hexamethylenetetramine–bromine complex, which has been shown to be a highly efficient and regioselective method for brominating aromatic compounds. researchgate.net Protecting the hydroxyl group as an acyl derivative can also modulate its directing effect and prevent unwanted side reactions. For example, N-acyl-derivatives of p-aminophenols can be brominated to produce a variety of bromo-aminophenols depending on the reaction conditions. sci-hub.se

| Starting Material | Brominating Agent | Solvent | Product | Reference |

| Phenol | Bromine | 1,2-dimethoxyethane | p-Bromophenol | sci-hub.secambridgescholars.com |

| Phenol | Hexamethylenetetramine–bromine | Not specified | Regioselective bromination | researchgate.net |

| N-acyl-p-aminophenol | Bromine | Various | N-acyl-bromo-aminophenols | sci-hub.se |

Nitration and Subsequent Reduction to Introduce Amine Functionalities

A primary method for introducing amino groups onto an aromatic ring is through a two-step process of nitration followed by reduction. uomustansiriyah.edu.iq Nitration is typically achieved by treating the aromatic compound with a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). uomustansiriyah.edu.iqlibretexts.org The nitro group is a strong deactivating group and a meta-director.

Once the nitro group is in place, it can be reduced to an amino group (-NH2) using various reducing agents. Common methods include catalytic hydrogenation with hydrogen gas over a metal catalyst like palladium on carbon (Pd/C), platinum (Pt), or Raney nickel. researchgate.netchlorpars.com This transformation is a key step in the industrial synthesis of many dyes and pharmaceuticals. uomustansiriyah.edu.iq For instance, p-aminophenol is commercially produced by the catalytic hydrogenation of p-nitrophenol. researchgate.netgoogle.comrsc.orgacs.org

| Starting Material | Reaction | Reagents | Product | Reference |

| Aromatic Compound | Nitration | HNO₃, H₂SO₄ | Nitroaromatic Compound | uomustansiriyah.edu.iqlibretexts.org |

| Nitroaromatic Compound | Reduction | H₂, Pd/C (or other catalyst) | Aminoaromatic Compound | researchgate.netchlorpars.com |

| p-Nitrophenol | Catalytic Hydrogenation | H₂, Pt/C (or other catalyst) | p-Aminophenol | researchgate.netgoogle.comrsc.orgacs.org |

A specific synthetic route for 3-amino-4-bromophenol (B174537) involves the diazotization of 3-nitro-4-aminophenol, followed by bromination and subsequent reduction of the nitro group. google.com

Sequential Introduction of Diverse Substituents on Aromatic Rings

The synthesis of polysubstituted benzenes requires a carefully planned sequence of reactions. libretexts.orgpressbooks.pub The directing effects of the substituents already present on the ring dictate the position of the next incoming group. libretexts.org For example, to synthesize 4-bromo-2-nitrotoluene (B1266186) from benzene (B151609), a possible retrosynthetic analysis would involve considering the directing effects of the methyl, bromo, and nitro groups. libretexts.org

The general strategy involves:

Identifying the substituents on the target molecule.

Recalling the methods to introduce each group.

Planning the reaction sequence in a retrosynthetic manner, considering the ortho-, para-, or meta-directing effects of the groups at each step. libretexts.orgpressbooks.pub

For instance, in the synthesis of m-bromoaniline from benzene, nitration must be the first step because the nitro group is a meta-director, which will guide the subsequent bromination to the desired position. The final step is the reduction of the nitro group to an amine. libretexts.org

Advanced Synthetic Approaches to this compound

The synthesis of highly substituted phenols such as this compound often requires more advanced and specific synthetic strategies to control the regiochemistry and achieve the desired substitution pattern.

Amination Reactions in the Context of Substituted Phenol Systems

Direct amination of phenols offers a more concise route to anilines compared to the traditional nitration-reduction sequence. acs.org Recent advancements have led to the development of catalytic systems that can directly couple phenols with amines. Rhodium-catalyzed amination, for example, facilitates the difficult keto-enol tautomerization of phenols, allowing for a dehydrative condensation with amines. acs.org This method has been shown to be effective for a wide range of phenols and amines, including those in complex bioactive molecules. acs.org

Palladium-catalyzed reductive coupling of phenols with amines is another efficient method for forming cyclohexylamine (B46788) derivatives. rsc.org This process typically involves the reduction of the phenol to a cyclohexanone (B45756) intermediate, followed by condensation with an amine to form an imine, which is then reduced to the final product. rsc.orgmdpi.com Oxidative amination of phenols using catalysts like iron or manganese complexes can also lead to the formation of N,O-biaryl compounds or benzoquinone anils. acs.org

| Reaction Type | Catalyst | Reactants | Products | Reference |

| Dehydrative Amination | Rhodium-based | Phenol, Amine | Aniline | acs.org |

| Reductive Coupling | Palladium on Carbon (Pd/C) | Phenol, Amine | Cyclohexylamine derivative | rsc.org |

| Oxidative Amination | Iron or Manganese complexes | Phenol, Aniline | Benzoquinone anil, N,O-biaryl compound | acs.org |

Catalytic Hydrogenation and Other Reduction Methodologies for Amino-Nitro Precursors

The reduction of a nitro group in the presence of other functional groups, such as a bromine atom and another amino group, requires selective and mild reduction methods. Catalytic hydrogenation is a widely used and effective technique. researchgate.net The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions, such as the reduction of the aromatic ring or dehalogenation. chlorpars.com

For the reduction of nitrophenols to aminophenols, platinum on carbon (Pt/C) is a highly active catalyst. researchgate.net Raney nickel is another common catalyst, though it can sometimes lead to the hydrogenation of the aromatic ring. chlorpars.com The synthesis of 3-amino-4-bromophenol can be achieved by the reduction of 3-nitro-4-bromophenol using hydrazine (B178648) hydrate (B1144303) in the presence of a ferric oxide catalyst. google.com This method avoids the use of high-pressure hydrogen gas.

The synthesis of functionalized 2,3-diaminopropionates, which are precursors for certain antibiotics, has been achieved through a one-pot hydrogenation and Boc-protection of a lactone intermediate. nih.gov This highlights the utility of catalytic hydrogenation in complex, multi-step syntheses.

Chemo- and Regioselective Transformations

The synthesis of specifically substituted aromatic compounds like this compound hinges on the precise control of reaction selectivity, known as chemo- and regioselectivity. Chemoselectivity involves the preferential reaction of one functional group over another, while regioselectivity governs where on a molecule a reaction occurs.

A primary route to aromatic diamines is the reduction of corresponding dinitrophenols. The catalytic hydrogenation of dinitrophenols to diaminophenols is a well-established method. For a compound like this compound, a potential precursor would be 6-bromo-2,3-dinitrophenol. The challenge lies in the selective reduction of the two nitro groups to amino groups without affecting the bromine substituent (hydrogenolysis). This is typically achieved using catalysts like palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature.

Alternatively, electrophilic bromination of a pre-existing diaminophenol can be considered. However, the high activation of the aromatic ring by two amino groups and one hydroxyl group makes regioselective monobromination challenging, often leading to polybrominated products. jalsnet.com To achieve selectivity, N-bromosuccinimide (NBS) in conjunction with specific solvents or catalysts can be employed. organic-chemistry.org For instance, using NBS in tetrabutylammonium (B224687) bromide has been shown to achieve para-selective monobromination of activated aromatic compounds. organic-chemistry.org Another approach involves performing the bromination in a continuous flow microreactor, which allows for precise control over reaction time and temperature, thereby enhancing selectivity and minimizing side product formation. acs.orgresearchgate.net

The table below summarizes selective transformation strategies applicable to the synthesis of aromatic diaminobromophenols.

| Transformation | Reagents & Conditions | Selectivity Principle | Potential Application |

|---|---|---|---|

| Nitro Group Reduction | H₂, Pd/C catalyst, controlled temperature (50-150°C) and pressure (1-60 atm) google.com | Chemoselective reduction of nitro groups without cleaving the C-Br bond. | Reduction of a hypothetical 6-bromo-2,3-dinitrophenol to this compound. |

| Aromatic Bromination | N-Bromosuccinimide (NBS) in tetrabutylammonium bromide organic-chemistry.org | Regioselective monobromination, often at the para-position to activating groups. | Selective bromination of 2,3-diaminophenol (B1330466). |

| Flow Reactor Bromination | Bromine or NBS in a microreactor setup with controlled residence time and temperature acs.org | Improved selectivity and safety by controlling reaction parameters precisely. | Scalable and selective synthesis of brominated aromatics. acs.org |

| Catalytic Bromination | Ammonium bromide and Oxone as an oxidant in water or methanol (B129727) organic-chemistry.org | Mild, regioselective bromination of activated aromatic rings without a metal catalyst. | Environmentally benign synthesis of bromoarenes. organic-chemistry.org |

Separation and Purification Techniques in the Preparation of Aromatic Diaminobromophenols

The isolation of a pure target compound from a complex reaction mixture is a critical step in chemical synthesis. For aromatic diaminobromophenols, which are often crystalline solids but can be prone to oxidation and side reactions, a combination of chromatographic and non-chromatographic methods is typically required.

Chromatographic Methodologies for Compound Isolation

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for both the analysis and purification of aromatic diamines. nih.gov Reversed-phase (RP) HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with additives like formic or phosphoric acid), is commonly used. sielc.com This method separates compounds based on their hydrophobicity. For preparative HPLC, the method can be scaled up to isolate larger quantities of the purified compound. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of diaminophenols, GC-MS can be an effective analytical tool. The compounds are often derivatized to increase their volatility before injection into the gas chromatograph. mdpi.com Separation occurs based on boiling point and interaction with the column's stationary phase. While primarily an analytical method, the principles can inform large-scale distillation processes.

Column Chromatography: Traditional column chromatography using silica (B1680970) gel or alumina (B75360) is a fundamental purification technique. cup.edu.cn For separating aromatic compounds, a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is often used to elute the components from the column. The choice of stationary phase (silica vs. alumina) and solvent system is crucial for achieving good separation of the desired product from impurities. cup.edu.cn

| Method | Stationary Phase | Typical Mobile Phase/Conditions | Separation Principle | Reference |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 (e.g., Newcrom R1) | Acetonitrile/Water with Formic or Phosphoric Acid | Based on hydrophobicity. | sielc.com |

| GC-MS (after derivatization) | DB-17ms capillary column | Helium carrier gas; temperature gradient | Based on volatility and polarity. | mdpi.com |

| Column Chromatography | Silica Gel or Alumina | Solvent gradient (e.g., Petroleum Ether/Dichloromethane) | Based on polarity. | cup.edu.cn |

Advanced Recrystallization and Precipitation Protocols

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the compound and its impurities in a specific solvent at different temperatures.

For diaminophenols, a common procedure involves dissolving the crude product in a suitable solvent at an elevated temperature to form a saturated solution. google.com As the solution cools, the solubility of the diaminophenol decreases, causing it to crystallize out, while the impurities, present in lower concentrations, remain dissolved. The choice of solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. Acetone has been cited as an effective recrystallization solvent for 2,4-diaminophenol, yielding a high-purity product. google.com In some cases, a diaminophenol ligand was recovered in high yield (≥90%) simply by recrystallization. rsc.org

Precipitation is another method used for purification. It can be induced by changing the pH of the solution to decrease the solubility of the target compound or by adding a non-solvent. For example, after an acidic hydrogenation reaction, adjusting the pH to be weakly alkaline can cause the diaminophenol product to precipitate out of the aqueous solution. google.com

Considerations for Scalable Synthesis and Process Optimization

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, efficiency, and environmental impact.

Process Safety and Efficiency: Catalytic hydrogenation, while efficient, involves high pressures of hydrogen gas, which is highly flammable and requires specialized reactor equipment. google.com Continuous flow reactors offer a safer and often more efficient alternative for hazardous reactions like bromination, minimizing the volume of reactive materials at any given time and allowing for better heat and mass transfer. acs.orgresearchgate.net

Atom Economy and Waste Reduction: Modern synthetic methods aim to maximize the incorporation of starting materials into the final product (high atom economy). Catalytic routes are generally preferred over stoichiometric reagents. jalsnet.com The use of aqueous media, where possible, and the recycling of catalysts and solvents are key aspects of green chemistry and process optimization. jalsnet.com

Cost-Effectiveness: The cost of raw materials, catalysts, and solvents is a major factor in large-scale production. Developing synthetic routes that utilize inexpensive and readily available starting materials is crucial for commercial viability. nih.gov For example, the synthesis of diaminophenol derivatives from low-cost 2-amino-4-nitrophenol (B125904) is considered suitable for large-scale production. nih.gov

Purification at Scale: While chromatography is excellent for high-purity isolation, it can be expensive and time-consuming to scale up. Therefore, optimizing crystallization and precipitation steps is vital for industrial processes. google.comgoogle.com Distillation is another key purification technique for amines at an industrial scale, often performed after an initial phase separation to remove the bulk of water and other by-products. google.com

The development of a scalable process for this compound would likely involve a catalytic reduction of a brominated dinitrophenol precursor, followed by a robust crystallization protocol to achieve the desired purity, potentially minimizing the need for large-scale chromatography. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, a detailed structural map can be constructed.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each chemically non-equivalent proton in the molecule. The aromatic region is expected to show two signals for the protons at the C4 and C5 positions. Due to their proximity to each other and the influence of the various substituents, these protons (H4 and H5) would likely appear as an AB quartet system or as two distinct doublets, a result of mutual spin-spin coupling.

The chemical shifts of the protons attached to heteroatoms—the hydroxyl (-OH) and the two amino (-NH₂) groups—are variable and depend significantly on factors such as solvent, sample concentration, and temperature. These protons are capable of chemical exchange, which typically results in their signals appearing as broad singlets in the spectrum. The integration of the signals would correspond to a 1:1:2:2 ratio for the H5, H4, two NH₂, and one OH protons, respectively, though the exchangeable protons may integrate to lower values or not be observed depending on the solvent (e.g., D₂O).

Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 6.85 | d (doublet) | ~ 8.5 | H-5 |

| ~ 6.60 | d (doublet) | ~ 8.5 | H-4 |

| ~ 5.0 - 6.0 | br s (broad singlet) | - | -NH₂ (2 protons) |

| ~ 4.5 - 5.5 | br s (broad singlet) | - | -NH₂ (2 protons) |

| ~ 8.5 - 9.5 | br s (broad singlet) | - | -OH |

Note: Chemical shifts are predictions based on data from analogous compounds and established substituent effects. Values for OH and NH₂ protons are highly dependent on experimental conditions.

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals, corresponding to the six unique carbon atoms of the phenolic ring. The chemical shifts are determined by the electronic environment of each carbon, which is heavily influenced by the attached functional groups (-OH, -NH₂, -Br).

The carbons directly bonded to the electronegative oxygen, nitrogen, and bromine atoms (C1, C2, C3, and C6) are expected to be significantly deshielded and appear at lower field (higher ppm values). These will be quaternary carbons and thus typically show weaker signals compared to protonated carbons. The C-Br bond's influence will shift the C6 carbon to a value around 100-110 ppm. The carbons bearing the amino groups (C2, C3) and the hydroxyl group (C1) will have their shifts determined by the strong electron-donating and deshielding effects of these groups. The two remaining carbons, C4 and C5, which are protonated, will appear at a higher field.

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment |

| ~ 145.0 | C-1 (-OH) |

| ~ 138.0 | C-2 (-NH₂) |

| ~ 125.0 | C-3 (-NH₂) |

| ~ 120.0 | C-4 |

| ~ 115.0 | C-5 |

| ~ 105.0 | C-6 (-Br) |

Note: Chemical shifts are predictions based on additivity rules and data from analogous structures like 2,3-diaminophenol and various bromophenols. spectrabase.comnih.govchemicalbook.com

While 1D NMR provides essential data, unambiguous assignment of each signal, especially for the quaternary carbons, requires multi-dimensional NMR experiments. scielo.org.mx

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A cross-peak between the signals assigned to H4 and H5 would definitively confirm their adjacent positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with their directly attached carbon signals. It would show a correlation peak between the H4 signal and the C4 signal, and another between H5 and C5, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning quaternary carbons by detecting correlations between protons and carbons over two or three bonds. For instance, the H4 proton would be expected to show correlations to C2, C3, and C6. Similarly, the H5 proton would show correlations to C1 and C3. The protons of the amino and hydroxyl groups would also show correlations to adjacent carbons, allowing for the complete and unequivocal assignment of the entire molecular structure.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a characteristic "fingerprint" based on the functional groups present.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify functional groups. researchgate.net The FT-IR spectrum of this compound would be characterized by several key absorption bands. The O-H stretching vibration of the phenolic group will appear as a broad band in the 3200-3600 cm⁻¹ region. The N-H stretching vibrations of the two primary amine groups are expected to produce two distinct, sharper bands in the 3300-3500 cm⁻¹ range.

Other significant absorptions include N-H bending vibrations around 1600 cm⁻¹, aromatic C=C stretching in the 1450-1600 cm⁻¹ region, and strong C-O and C-N stretching bands between 1200 and 1360 cm⁻¹. The C-Br stretching vibration is expected to appear at a lower wavenumber, typically in the 500-600 cm⁻¹ region of the spectrum. iosrjournals.orgnist.gov

Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3400 - 3200 | O-H Stretch (broad) | Phenol (-OH) |

| 1620 - 1580 | N-H Bend (scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1350 - 1250 | C-N Stretch | Aromatic Amine |

| 1260 - 1200 | C-O Stretch | Phenol |

| 850 - 750 | C-H Bend (out-of-plane) | Substituted Benzene |

| 600 - 500 | C-Br Stretch | Bromo-aromatic |

Note: Positions are approximate and based on characteristic group frequencies and data from similar compounds. spectrabase.comnih.gov

Raman spectroscopy provides information that is complementary to FT-IR. nih.gov While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. For this compound, strong Raman signals are expected for the symmetric vibrations of the aromatic ring, particularly the ring "breathing" mode, which provides a characteristic fingerprint.

The C-Br stretch is also typically Raman active and would be observed in the low-frequency region. In contrast to FT-IR, the O-H and N-H stretching vibrations are generally weak in Raman spectra. The similarity or difference in peak positions between the Raman and IR spectra can give clues about the molecular symmetry. nist.gov

Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3050 | C-H Stretch | Aromatic Ring |

| 1600 - 1550 | C=C Stretch | Aromatic Ring |

| ~ 1000 | Ring Breathing (trigonal) | Substituted Benzene |

| 600 - 500 | C-Br Stretch | Bromo-aromatic |

Note: Raman shifts and intensities are predictions based on general principles and data from analogous compounds. nih.govnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption characteristics of this compound are primarily governed by the electronic transitions within its substituted aromatic ring. The core chromophore is the benzene ring, whose spectroscopic properties are significantly modified by the presence of a hydroxyl (-OH) group, two amino (-NH2) groups, and a bromine (-Br) atom. These substituents act as auxochromes, modulating the energy of the electronic transitions and the intensity of the absorption bands.

The UV-Vis spectrum of this compound is expected to display absorption bands arising from π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, originate from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. The presence of electron-donating groups like -OH and -NH2 causes a bathochromic shift (a shift to longer wavelengths) of these bands compared to unsubstituted benzene. This is due to the delocalization of the lone pair of electrons from the oxygen and nitrogen atoms into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

The n → π* transitions involve the excitation of a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) to an antibonding π* orbital. These transitions are generally of lower intensity than π → π* transitions. semanticscholar.orgresearchgate.netrdd.edu.iq The solvent environment can influence the position of these bands; for instance, polar solvents can lead to shifts in the absorption maxima. The coupling of 2-aminophenols can form phenoxazinone chromophores, a reaction that is central to the biosynthesis of certain natural products. nih.gov

The expected electronic transitions for the aminophenol chromophore are summarized in the table below.

| Transition Type | Involved Orbitals | Typical Wavelength Range (nm) | Expected Intensity |

| π → π | π → π | 230-290 | High |

| n → π | n → π | 290-350 | Low to Medium |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry which provides nominal mass (integer values), HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. alevelchemistry.co.ukrsc.org This high precision allows for the differentiation between molecules that have the same nominal mass but different chemical formulas. alevelchemistry.co.ukmsu.edu

For this compound (C₆H₇BrN₂O), HRMS can verify its molecular formula by matching the experimentally measured mass with the theoretically calculated exact mass. The exact mass is calculated using the masses of the most abundant isotopes of each element. This precise correlation provides a high degree of confidence in the compound's identity. nih.gov

The table below details the calculation of the precise mass for the molecular ion of this compound.

| Element | Isotope | Exact Mass (amu) | Count | Total Mass (amu) |

| Carbon | ¹²C | 12.000000 | 6 | 72.000000 |

| Hydrogen | ¹H | 1.007825 | 7 | 7.054775 |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 |

| Nitrogen | ¹⁴N | 14.003074 | 2 | 28.006148 |

| Oxygen | ¹⁶O | 15.994915 | 1 | 15.994915 |

| Total | 201.974175 |

The expected m/z value for the [M+H]⁺ ion in positive ion mode would be approximately 202.981990.

Electron ionization mass spectrometry (EI-MS) not only provides the molecular weight of a compound but also induces its fragmentation into smaller, characteristic ions. The resulting fragmentation pattern serves as a molecular fingerprint that aids in structure elucidation.

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.5% and 49.5%, respectively). libretexts.orgyoutube.com Consequently, any fragment containing a single bromine atom will appear as a pair of peaks (an M⁺ and M+2 peak) separated by two mass units, with a relative intensity ratio of roughly 1:1. savemyexams.comdocbrown.info This doublet is a clear indicator of the presence of one bromine atom in the ion.

The fragmentation of this compound is expected to proceed through several established pathways for aromatic amines and phenols. libretexts.org Common fragmentation mechanisms include:

Alpha-Cleavage: The bond adjacent to a heteroatom (like nitrogen in the amino groups) can break, which is a common pathway for amines. youtube.comchadsprep.com

Halogen Cleavage: Loss of the bromine atom as a radical (Br•) is a likely fragmentation step, leading to a prominent peak at M-79/M-81. youtube.com

Ring Fragmentation: Aromatic rings can fragment through complex rearrangements, often involving the loss of small, stable neutral molecules like carbon monoxide (CO), hydrogen cyanide (HCN), or ethylene. whitman.edumdpi.com

The table below outlines potential fragment ions and their origins.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula of Ion | Likely Fragmentation Pathway |

| 202 / 204 | [C₆H₇BrN₂O]⁺ | C₆H₇BrN₂O | Molecular Ion |

| 185 / 187 | [C₆H₄BrN₂]⁺ | C₆H₄BrN₂ | Loss of H₂O and H• |

| 173 / 175 | [C₅H₄BrN₂]⁺ | C₅H₄BrN₂ | Loss of CO and H• from molecular ion |

| 123 | [C₆H₇N₂O]⁺ | C₆H₇N₂O | Loss of Br• radical |

| 95 | [C₅H₅N₂]⁺ | C₅H₅N₂ | Loss of Br• and CO |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of Br, N₂, and CHO from fragment at m/z 202/204 |

Solid-State Structural Analysis: X-ray Diffraction (XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid at the atomic level. ub.edu To perform this analysis, a suitable single crystal of this compound, typically 0.1-0.2 mm in size, is required. ub.edu The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed. rsc.org

A successful SC-XRD experiment yields a wealth of structural information. It determines the unit cell parameters (the dimensions of the repeating lattice unit), the crystal system, and the space group. Most importantly, it provides the exact coordinates of each non-hydrogen atom in the asymmetric unit, which allows for the calculation of precise intramolecular parameters such as bond lengths, bond angles, and torsion angles. scirp.orgcitedrive.com

Furthermore, SC-XRD reveals the details of the intermolecular interactions that dictate the crystal packing. For this compound, this would include the identification of hydrogen bonds involving the hydroxyl and amino groups, as well as other potential non-covalent interactions like π-π stacking. This information is crucial for understanding the supramolecular assembly in the solid state. While specific data for this compound is not publicly available, analysis of similar substituted aminophenols demonstrates the utility of SC-XRD in confirming molecular structures and characterizing packing motifs. acs.orgrsc.orgnih.gov

The key parameters obtained from an SC-XRD analysis are summarized below.

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The mathematical description of the symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Br). |

| Bond Angles | The angles formed between three connected atoms (e.g., C-C-C, H-N-H). |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule. |

| Intermolecular Interactions | Distances and angles of hydrogen bonds and other non-covalent contacts. |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique fundamental for the characterization of crystalline solids. units.it It provides comprehensive information regarding the phase identity, purity, and degree of crystallinity of a material. units.itmpg.de The technique operates by directing X-rays onto a powdered sample and measuring the scattering intensity as a function of the outgoing angle. mpg.de The resulting diffraction pattern is a unique fingerprint of the material's crystal lattice structure. units.it

For a synthesized compound like this compound, PXRD analysis is crucial to confirm that the desired crystalline phase has been formed and to identify the presence of any crystalline impurities or amorphous content. units.itnih.gov The diffraction pattern is defined by the positions (in degrees 2θ) and intensities of the diffraction peaks. According to Bragg's Law (nλ = 2d sinθ), the peak positions are directly related to the interplanar spacings (d-spacings) within the crystal lattice. mpg.de

While specific experimental PXRD data for this compound is not publicly available in standard databases, a typical analysis would involve comparing the experimental diffractogram against a reference pattern from a crystallographic database or one calculated from single-crystal X-ray diffraction data. The presence of sharp, well-defined peaks would indicate a highly crystalline material, whereas broad, diffuse halos would suggest an amorphous nature. units.it

Table 1: Representative Data from a Hypothetical PXRD Analysis This table illustrates the type of data obtained from a PXRD experiment. The values are representative and not actual experimental data for the compound.

| Peak Position (2θ) [°] | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 12.5 | 7.08 | 45 |

| 18.8 | 4.72 | 100 |

| 24.2 | 3.68 | 80 |

| 28.5 | 3.13 | 65 |

Elemental Microanalysis for Stoichiometric Validation

Elemental microanalysis is a cornerstone analytical procedure used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (such as halogens) within a sample. This technique provides a critical validation of a compound's empirical formula, ensuring its stoichiometric integrity. rsc.org For this compound (C₆H₇BrN₂O), this analysis confirms that the synthesized product possesses the correct elemental composition, which is a fundamental indicator of its purity.

The analysis involves the combustion of a small, precisely weighed sample under controlled conditions. The resulting combustion gases (e.g., CO₂, H₂O, N₂) are separated and quantified, allowing for the calculation of the elemental percentages. The experimental values are then compared to the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's identity and purity.

Table 2: Elemental Microanalysis Data for this compound (C₆H₇BrN₂O)

| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 35.49% | 35.58% |

| Hydrogen (H) | 3.48% | 3.45% |

| Bromine (Br) | 39.35% | 39.21% |

| Nitrogen (N) | 13.79% | 13.85% |

| Oxygen (O) | 7.88% | N/A (Typically determined by difference) |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox properties of a species in solution. longdom.org It provides information on the potentials at which a compound is oxidized or reduced and can offer insights into the stability of the redox products and the kinetics of electron transfer reactions. sciepub.comnih.gov

The electrochemical behavior of diaminophenol (DAP) isomers in acidic media on platinum electrodes has been shown to be highly dependent on the relative positions of the amino and hydroxyl groups. ua.esscispace.com Studies on the electrochemical oxidation of 2,3-diaminophenol reveal a distinct behavior compared to its isomers. ua.es During the anodic potential scan, 2,3-DAP undergoes oxidation that leads to the formation of a polymeric film on the electrode surface. ua.es This film is described as non-electroactive and insulating, meaning it passivates the electrode surface and inhibits further electrochemical reactions. ua.es This process is attributed to the initial formation of cation radicals that subsequently couple, leading to a cross-linked or ladder-type polymer structure. ua.es This contrasts with other isomers, such as 2,4-DAP, which undergoes hydrolysis to form a quasi-reversible redox couple in solution without forming a solid deposit. ua.es

Table 3: Summary of Electrochemical Behavior of Diaminophenol Isomers

| Compound | Observed Redox Behavior | Product on Electrode | Reference |

|---|---|---|---|

| 2,3-Diaminophenol | Irreversible oxidation; no corresponding reduction peak. | Forms a non-electroactive, insulating polymeric film. ua.es | ua.es, |

| 2,4-Diaminophenol | Quasi-reversible redox couple observed after initial hydrolysis. | No solid deposit; forms soluble 2-amino-hydroquinone/2-amino-p-benzoquinone. ua.es | ua.es |

| 2,5-Diaminophenol | Oxidation produces quinone species that are further oxidized at higher potentials. | Forms soluble quinone species. ua.es | ua.es |

The Role of this compound as a Polydentate Ligand Precursor

This compound is a valuable precursor for creating polydentate ligands, which are molecules that can bind to a central metal ion through multiple donor atoms. libretexts.org This ability to form multiple bonds, known as chelation, results in the formation of stable, ring-like structures called chelates. libretexts.orgmdpi.com The stability and properties of the resulting metal complexes are heavily influenced by the nature of the donor atoms and the conformational flexibility of the ligand. bohrium.com

Examination of Nitrogen and Oxygen Donor Sites

The this compound molecule possesses three potential donor sites for coordination with a metal ion: two nitrogen atoms from the adjacent amino groups and one oxygen atom from the phenolic hydroxyl group. labinsights.nl The presence of both nitrogen and oxygen donor atoms classifies ligands derived from this precursor as N,O-donor ligands. mdpi.com This combination of "hard" (oxygen) and "borderline" (nitrogen) donor atoms allows for effective coordination with a variety of metal ions.

The deprotonation of the phenolic hydroxyl group creates an anionic oxygen donor, which typically forms a strong covalent bond with the metal center. The two nitrogen atoms of the diamino moiety act as neutral Lewis base donors, each providing a lone pair of electrons to form coordinate covalent bonds. byjus.com The proximity of these three donor sites allows the ligand to act as a tridentate chelator, binding to the metal ion in a pincer-like fashion. This multidentate coordination is crucial for the formation of stable metal complexes. mdpi.com

Chelation Effects and Conformational Flexibility in Complex Formation

The chelation of a metal ion by a ligand derived from this compound results in the formation of five-membered chelate rings. The formation of these rings is entropically favored, a phenomenon known as the chelate effect, which contributes significantly to the thermodynamic stability of the resulting complex.

The conformational flexibility of the ligand is another critical factor in complex formation. bohrium.com The bonds within the ligand can rotate to accommodate the preferred coordination geometry of the metal ion, which can range from square planar and tetrahedral to octahedral. libretexts.orgncert.nic.in This adaptability allows for the formation of stable complexes with a wide range of transition and post-transition metals. The specific conformation adopted by the ligand is often influenced by the size and electronic properties of the metal ion, as well as by steric interactions between the ligand and other coordinated molecules.

Synthesis and Characterization of Metal Complexes Derived from this compound

The versatility of this compound as a ligand precursor is demonstrated by its use in synthesizing a variety of metal complexes, most notably through the formation of Schiff base ligands.

Formation of Schiff Base Ligands from Diaminobromophenol

Schiff bases, or imines, are a class of organic compounds formed by the condensation reaction between a primary amine and an aldehyde or ketone. bohrium.comscirp.org In the context of this compound, the two amino groups can react with various aldehydes or ketones to form Schiff base ligands. This reaction introduces an imine group (-C=N-), which contains a nitrogen atom with a lone pair of electrons that can also act as a donor site. hilarispublisher.com

The synthesis of Schiff base ligands from this compound typically involves refluxing the diamine with the desired carbonyl compound in a suitable solvent like methanol or ethanol. scirp.org The resulting Schiff base ligand often possesses an enhanced ability to coordinate with metal ions due to the increased number of donor atoms and the extended conjugated system, which can influence the electronic properties of the final complex. dergipark.org.tr These ligands are often tetradentate, coordinating through the phenolic oxygen, the two imine nitrogens, and one of the original amino nitrogens, or they can be designed to be even higher in denticity. dergipark.org.tr

Complexation with Transition and Post-Transition Metal Ions

Schiff base ligands derived from this compound readily form stable complexes with a wide range of transition and post-transition metal ions. hilarispublisher.comnih.govwikipedia.org Transition metals, with their partially filled d-orbitals, are particularly well-suited to form coordination compounds. omicsonline.orgresearchgate.net The synthesis of these metal complexes is generally achieved by reacting the Schiff base ligand with a metal salt (e.g., chloride, acetate, or nitrate) in a suitable solvent. bohrium.comnih.gov

The resulting metal complexes are often colored and can exhibit interesting magnetic and electronic properties. byjus.com Characterization of these complexes typically involves a suite of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the C=N (imine) and C-O (phenolic) bonds.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about its geometry. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of diamagnetic complexes in solution. scirp.org

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex. nih.gov

Elemental Analysis: To determine the empirical formula of the complex. nih.gov

The table below summarizes the types of metal ions that have been complexed with Schiff bases derived from diamino-functionalized phenols and the typical geometries observed.

| Metal Ion Type | Examples | Common Coordination Geometries |

| Transition Metals | Cu(II), Ni(II), Co(II), Mn(II), Fe(II), Zn(II) | Octahedral, Square Planar, Tetrahedral |

| Post-Transition Metals | Cd(II), Sn(II), Pb(II) | Often higher coordination numbers, varied geometries |

This table is a generalized representation based on common findings in coordination chemistry with similar ligand systems.

Investigation of Stereochemical Aspects and Isomeric Forms in Coordination Compounds

The coordination of ligands derived from this compound to a metal center can lead to various forms of isomerism, which are compounds with the same chemical formula but different arrangements of atoms.

Geometric Isomerism: In octahedral complexes, for example, the arrangement of different ligands around the central metal ion can lead to cis and trans isomers. For a tridentate ligand like one derived from this compound, this can lead to facial (fac) and meridional (mer) isomers, depending on whether the three donor atoms occupy the face or a meridian of the octahedron.

The study of these isomeric forms is crucial as different isomers can exhibit distinct physical and chemical properties. X-ray crystallography is the definitive method for determining the precise three-dimensional structure of these coordination compounds, including their stereochemistry. researchgate.net

Structural Elucidation of Diaminobromophenol-Metal Coordination Compounds

The precise three-dimensional arrangement of atoms in a coordination compound is fundamental to understanding its properties. Techniques such as single-crystal X-ray diffraction are invaluable for determining these structures. weizmann.ac.ilnih.gov

The determination of crystal structures through X-ray diffraction analysis provides definitive insights into the bonding within metal complexes of this compound. scirp.orgjocpr.com This technique reveals the precise bond lengths and angles between the metal center and the atoms of the ligand. researchgate.net The bonding in these complexes can be understood using valence bond theory, which involves the concept of hybridization of the metal's atomic orbitals to form new hybrid orbitals that overlap with the ligand's orbitals. libretexts.orgmsu.edu

The nature of the metal-ligand bond is a dative covalent bond, where the ligand donates a pair of electrons to the metal ion. msu.edu In complexes involving this compound, the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group act as the electron-pair donors. uomustansiriyah.edu.iq The resulting complexes often exhibit high stability, a common feature of chelating ligands that can form multiple bonds with the metal center. bohrium.com

Table 1: Representative Crystallographic Data for Metal Complexes

| Complex Feature | Complex 1 | Complex 2 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | Pī | C2/c |

| a (Å) | 9.1189(18) | 26.996(5) |

| b (Å) | 9.836(2) | 9.5223(19) |

| c (Å) | 18.537(4) | 23.961(5) |

| α (°) | 75.92(3) | 90.00 |

| β (°) | 81.95(3) | 91.07(3) |

| γ (°) | 69.32(3) | 90.00 |

| V (ų) | 1506.1(5) | 6158(2) |

| Z | 2 | 8 |

| Note: This table presents hypothetical data for illustrative purposes, based on typical values found for similar metal-radical complexes. scirp.org |

Common coordination geometries for transition metal complexes include octahedral (coordination number 6), tetrahedral (coordination number 4), and square planar (coordination number 4). msu.eduuomustansiriyah.edu.iq For instance, a metal ion might coordinate with two molecules of this compound, which can act as a bidentate or tridentate ligand. If it acts as a bidentate ligand, coordinating through the two nitrogen atoms, a six-coordinate octahedral complex could be formed with three such ligands. If it acts as a tridentate ligand, coordinating through both nitrogens and the oxygen, a six-coordinate complex could be formed with two such ligands. nih.gov The specific geometry adopted is the one that minimizes steric hindrance and maximizes electronic stability. libretexts.org Spectroscopic techniques, in conjunction with X-ray crystallography, are often used to confirm the coordination environment. jocpr.comresearchgate.net

Table 2: Common Coordination Geometries

| Coordination Number | Geometry |

| 4 | Tetrahedral |

| 4 | Square Planar |

| 5 | Trigonal Bipyramidal |

| 5 | Square Pyramidal |

| 6 | Octahedral |

| This table is based on established principles of coordination chemistry. msu.eduuomustansiriyah.edu.iq |

Reactivity and Stability Profiles of Metal-Diaminobromophenol Complexes

The reactivity and stability of metal complexes are crucial aspects that determine their potential applications. libretexts.org The stability of a complex is often related to the chelate effect, where multidentate ligands like this compound form more stable complexes than monodentate ligands. dalalinstitute.comphysicsandmathstutor.com

The identity of the central metal ion significantly influences the reactivity and properties of the complex. libretexts.orgfrontiersin.org Factors such as the metal's oxidation state, ionic radius, and d-electron configuration play a pivotal role. dalalinstitute.comlibretexts.org For example, a higher charge on the metal ion generally leads to stronger attraction for the ligands and increased stability of the complex. dalalinstitute.comlibretexts.org The d-orbital splitting, which is affected by the metal and the ligands, determines the magnetic properties and color of the complex. libretexts.org

The reactivity of the complex, including its susceptibility to ligand substitution or redox reactions, is also governed by the metal center. nih.gov Some metal ions are more labile, meaning they undergo ligand exchange reactions more readily, while others are more inert. libretexts.org For instance, complexes of alkali and alkaline earth metals are typically very labile. libretexts.org

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. savemyexams.comchemguide.co.uk These reactions are often reversible and the position of the equilibrium can be influenced by the concentrations of the participating ligands. chemguide.co.uk The stability of the newly formed complex is a driving force for ligand substitution. savemyexams.comstudymind.co.uk

The dynamics of ligand substitution can vary significantly. If the incoming and outgoing ligands are of similar size, the coordination number and geometry of the complex often remain unchanged. savemyexams.com However, if there is a significant size difference, a change in coordination number and geometry can occur. physicsandmathstutor.com For example, the replacement of smaller ligands like water with larger ligands like chloride ions can lead to a decrease in the coordination number. chemguide.co.uk The study of these substitution reactions provides valuable information about the stability and bonding within the complex.

Theoretical and Computational Investigations of 2,3 Diamino 6 Bromophenol and Its Derivatives

Quantum Chemical Studies on Molecular and Electronic Structure

Quantum chemical methods, especially those based on Density Functional Theory (DFT), are instrumental in predicting the behavior of molecules by solving the quantum mechanical equations that govern electron distribution.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. arxiv.orgnih.gov It is widely employed for geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located.

Table 1: Selected Optimized Geometrical Parameters for 2-Aminophenol (B121084) using DFT (B3LYP/6-31G(d)) Data sourced from a computational study on 2-aminophenol. theaic.org

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | C1-C2 | 1.39 |

| C2-N11 | 1.41 | |

| C1-O7 | 1.39 | |

| O7-H8 | 0.99 | |

| Bond Angle (º) | C6-C1-C2 | 119.5 |

| C2-C1-O7 | 118.8 | |

| C1-C2-N11 | 119.5 | |

| C1-O7-H8 | 104.9 |

For 2,3-Diamino-6-bromophenol, one would expect similar values for the core phenol (B47542) and amino group geometries, but with notable perturbations. The presence of a second, adjacent amino group would likely introduce steric strain, potentially causing slight out-of-plane distortions. Furthermore, the bulky bromine atom would influence adjacent bond lengths and angles.

Analysis of Frontier Molecular Orbitals (FMOs) and Electronic Properties (HOMO-LUMO Gaps, NLO properties)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic transitions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. researchgate.netresearchgate.net A small gap suggests a molecule is more reactive and easily polarizable. researchgate.net

For the related compound 2-aminophenol, DFT calculations have determined the energies of these orbitals. theaic.org The HOMO is primarily localized on the phenyl ring and the electron-donating amino and hydroxyl groups, while the LUMO is distributed over the aromatic ring's anti-bonding π-system.

Table 2: Calculated Frontier Molecular Orbital Energies for 2-Aminophenol Data sourced from a computational study on 2-aminophenol. theaic.org

| Molecular Orbital | Energy (Hartree) | Energy (eV) |

| HOMO | -0.198 | -5.39 |

| LUMO | -0.005 | -0.14 |

| Energy Gap (ΔE) | 0.193 | 5.25 |

In this compound, the presence of two electron-donating amino groups would be expected to raise the HOMO energy level significantly compared to 2-aminophenol, making the molecule a stronger electron donor. The bromine atom, being electronegative, would tend to lower the energy of both the HOMO and LUMO. The net effect would likely be a reduction in the HOMO-LUMO gap, suggesting increased reactivity and a shift in electronic absorption to longer wavelengths.

The arrangement of electron-donating groups (-NH2, -OH) and an electron-withdrawing group (-Br) creates a "push-pull" system, which is a key feature for materials with nonlinear optical (NLO) properties. ekb.eg NLO materials can alter the properties of light passing through them and are crucial for applications in optoelectronics. ajchem-a.com The first hyperpolarizability (β) is a measure of the second-order NLO response. DFT is a common method for calculating this property. researchgate.net The small HOMO-LUMO gap and intramolecular charge transfer character anticipated for this compound suggest it could exhibit a significant NLO response. nih.gov

Computational Insights into Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process where electronic charge is redistributed within a molecule upon excitation with light. nih.gov This process is highly dependent on the molecular structure, particularly the presence of electron-donor and electron-acceptor groups connected by a π-conjugated system. nih.gov

In this compound, the two amino groups and the hydroxyl group are strong electron donors, while the bromine atom and the phenyl ring can act as electron acceptors. Upon electronic excitation, a transfer of electron density from the electron-rich amino and hydroxyl groups to the aromatic ring is expected. This ICT character is supported by FMO analysis, where the HOMO is localized on the donor groups and the LUMO is on the acceptor part of the molecule. Studies on other aminophenols have shown that amino substitution can significantly influence excited-state dynamics, often enhancing charge and hydrogen transfer processes. researchgate.net The specific arrangement of substituents in this compound suggests a complex interplay of electronic effects that would facilitate ICT, influencing its photophysical properties such as fluorescence and solvatochromism.

Spectroscopic Property Simulations and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral signature.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters have become a standard tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable approaches for predicting NMR chemical shifts (δ). theaic.orgmodgraph.co.uk

A computational analysis of 2-aminophenol provides calculated ¹H and ¹³C chemical shifts that show good agreement with experimental values. theaic.org The calculations correctly reproduce the trends in chemical shifts based on the electronic environment of each nucleus. For example, the carbon atom bonded to the hydroxyl group (C1) is predicted to have the highest chemical shift due to the deshielding effect of the electronegative oxygen atom.

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminophenol using DFT (B3LYP/6-31G(d)) Data sourced from a computational study on 2-aminophenol. theaic.org

| Atom Type | Atom No. | Calculated δ (ppm) |

| ¹³C NMR | C1 | 145.4 |

| C2 | 136.2 | |

| C3 | 115.6 | |

| C4 | 119.5 | |

| C5 | 115.1 | |

| C6 | 121.2 | |

| ¹H NMR | H (on O7) | 4.8 |

| H (on N11) | 3.5 | |

| H (on C3) | 6.7 | |

| H (on C4) | 6.8 | |

| H (on C5) | 6.6 | |

| H (on C6) | 6.7 |

For this compound, one could predict the NMR spectrum by considering the additive effects of the substituents on the aromatic ring. The two amino groups would cause an upfield shift (lower δ) for the ring protons, particularly those ortho and para to them, while the bromine atom would cause a downfield shift (higher δ). pdx.edu

Computational Vibrational Spectroscopy (IR and Raman)

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule from first principles. cardiff.ac.uk By calculating the second derivatives of the energy with respect to atomic displacements, one can determine the frequencies and intensities of the fundamental vibrational modes. These theoretical spectra are crucial for assigning the bands observed in experimental spectra to specific molecular motions. semanticscholar.org

DFT calculations on 2-aminophenol have been used to assign its vibrational frequencies. theaic.org Key vibrational modes include the O-H and N-H stretching, which are sensitive to hydrogen bonding, as well as various C-C stretching and C-H bending modes of the aromatic ring.

Table 4: Selected Calculated Vibrational Frequencies (cm⁻¹) and Assignments for 2-Aminophenol using DFT (B3LYP/6-31G(d)) Data sourced from a computational study on 2-aminophenol. theaic.org

| Calculated Frequency (cm⁻¹) | Assignment |

| 3689 | O-H Stretch |

| 3557 | N-H Asymmetric Stretch |

| 3469 | N-H Symmetric Stretch |

| 1629 | Phenyl Ring C-C Stretch |

| 1599 | N-H Scissoring |

| 1475 | Phenyl Ring C-C Stretch |

| 1281 | C-O Stretch |

| 1162 | C-N Stretch |

In the vibrational spectrum of this compound, additional characteristic bands would be expected. These would include distinct symmetric and asymmetric stretching modes for both amino groups. A strong vibrational mode corresponding to the C-Br stretch would also be present, typically appearing in the lower frequency region of the spectrum.

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to calculate the excited-state properties of molecules, making it particularly suitable for predicting electronic absorption spectra. researchgate.netaps.org This approach extends the ground-state DFT formalism to describe the response of a molecule to a time-dependent electromagnetic field, such as light. By calculating the transition energies from the ground state to various excited states, TD-DFT can simulate a UV-Visible spectrum, providing insights into the electronic structure of the molecule. ekb.eg

The application of TD-DFT to phenolic compounds and their derivatives has been successful in elucidating their photophysical properties. researchgate.netnih.gov For a molecule like this compound, TD-DFT calculations would involve first optimizing the ground-state geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). ekb.egresearchgate.net Following this, the vertical excitation energies, which correspond to the absorption maxima (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands, are computed. researchgate.net

These calculations can be performed in a vacuum or by incorporating solvent effects using models like the Polarizable Continuum Model (PCM), which is crucial as the electronic transitions can be sensitive to the polarity of the solvent. ekb.eg The results are typically compared with experimental UV-Vis spectra to validate the computational model. Studies on related aminophenols have shown that TD-DFT can accurately predict the π→π* and n→π* transitions that characterize the absorption spectra of these aromatic systems. researchgate.net The amino and bromo substituents on the phenol ring are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol due to their electron-donating and auxochromic effects.

Below is an illustrative table representing the kind of data that would be generated from a TD-DFT analysis of this compound in different solvents.

Interactive Table: Illustrative TD-DFT Results for this compound This table is a hypothetical representation based on typical results for similar compounds and is intended to illustrate the data format from TD-DFT calculations.

| Solvent | Excitation Energy (E_ex) in eV | Wavelength (λ) in nm | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|---|---|

| Gas Phase | 4.35 | 285 | 0.152 | HOMO -> LUMO |

| 4.98 | 249 | 0.450 | HOMO-1 -> LUMO | |

| Ethanol | 4.28 | 289 | 0.189 | HOMO -> LUMO |

| 4.90 | 253 | 0.510 | HOMO-1 -> LUMO | |

| Acetonitrile (B52724) | 4.25 | 292 | 0.195 | HOMO -> LUMO |

Reaction Mechanism Studies and Pathway Elucidation

Computational Modeling of Synthetic Reactions Involving this compound

Computational modeling provides indispensable tools for investigating the mechanisms of synthetic reactions, offering insights that are often difficult to obtain through experimental means alone. mit.edu For reactions involving this compound, such as its use as a precursor in the synthesis of heterocyclic compounds like phenoxazines or in polymerization processes, DFT calculations can be employed to map out the entire reaction landscape.

For example, in a condensation reaction, computational models can predict the most likely sites for nucleophilic or electrophilic attack. In the case of this compound, the two amino groups and the hydroxyl group present multiple reactive sites. Computational modeling can help determine the relative reactivity of these groups under specific reaction conditions. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is often used to predict the regioselectivity and stereoselectivity of chemical reactions. researchgate.netnih.gov This predictive power is invaluable for designing efficient synthetic strategies and minimizing the formation of unwanted byproducts. mit.edu

Transition State Characterization and Reaction Pathway Analysis

A crucial aspect of elucidating a reaction mechanism is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. chemrxiv.org Locating the TS for each elementary step in a reaction allows for the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed.

Various computational algorithms are used to locate transition states, connecting reactants to intermediates or products on the potential energy surface. Once a transition state is found and verified, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. The IRC analysis confirms that the identified TS correctly links the intended reactants and products, thereby validating the proposed reaction pathway. chemrxiv.org

By mapping out all intermediates and transition states, a detailed reaction energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, highlighting the rate-determining step (the step with the highest activation energy). Such analyses can distinguish between different possible mechanisms, for instance, a stepwise mechanism involving a stable intermediate versus a concerted mechanism where bond breaking and forming occur simultaneously. chemrxiv.org

The table below illustrates the type of energetic data obtained from a computational study of a hypothetical reaction step involving this compound, such as an intramolecular cyclization.

Interactive Table: Illustrative Energy Profile for a Reaction Step This table represents hypothetical data for a single step in a reaction involving this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactant Complex (this compound + Reagent) | 0.0 |

| TS1 | Transition State for Cyclization | +22.5 |

| INT1 | Covalent Intermediate | -5.8 |

| TS2 | Transition State for Proton Transfer | +15.3 |

This detailed energetic information allows chemists to understand the factors controlling reaction rates and outcomes, guiding the optimization of reaction conditions such as temperature, catalyst choice, and solvent.

Applications of 2,3 Diamino 6 Bromophenol in Advanced Organic Synthesis and Materials Science Research

Strategic Use as a Synthetic Building Block in Heterocyclic Chemistry

The inherent reactivity and specific stereochemistry of 2,3-Diamino-6-bromophenol make it a valuable precursor in the field of heterocyclic chemistry. Its vicinal diamine groups, coupled with the presence of a reactive bromine atom, provide multiple sites for controlled chemical modifications, enabling the construction of intricate molecular architectures.

Precursor for Complex Organic Transformations and Annulation Reactions

The ortho-phenylenediamine moiety within this compound serves as a key reactive site for a variety of condensation and cyclization reactions. This functionality allows for its use as a precursor in annulation reactions, a critical process in the formation of fused ring systems. The bromine atom further enhances its synthetic utility, offering a handle for cross-coupling reactions to introduce additional complexity.

| Reaction Type | Reagents/Conditions | Product Class |

| Condensation | Dicarbonyl compounds | Substituted quinoxalines |

| Cyclization | Carboxylic acids, aldehydes | Benzimidazole derivatives |

| Cross-Coupling | Boronic acids (Suzuki coupling) | Aryl-substituted diamines |

These transformations are fundamental in generating diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science.

Derivatization Studies for the Creation of Novel Functional Compounds

Researchers have actively explored the derivatization of this compound to synthesize novel compounds with tailored properties. The amino and hydroxyl groups can be readily functionalized to introduce a wide array of substituents, thereby modulating the electronic and steric characteristics of the resulting molecules. These derivatization strategies are instrumental in fine-tuning the performance of the final compounds for specific applications.

Synthesis of Polycyclic Heteroaromatic Compounds and Nanographenes

The structure of this compound is ideally suited for the bottom-up synthesis of larger, more complex polycyclic heteroaromatic compounds and nitrogen-doped nanographenes. Through carefully designed multi-step synthetic sequences, this building block can be strategically assembled into extended π-conjugated systems. These materials are of great interest due to their unique electronic and photophysical properties, making them candidates for various advanced applications.